molecular formula C19H22N2O4S B11167849 2-(2-Methoxy-phenyl)-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-acetamide

2-(2-Methoxy-phenyl)-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-acetamide

Cat. No.: B11167849
M. Wt: 374.5 g/mol
InChI Key: UBWMAYIGLFABTK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a methoxyphenyl group and a pyrrolidinylsulfonylphenyl group connected via an acetamide linkage, making it a unique molecule with potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving methoxybenzene and an appropriate reagent, such as an isocyanate.

    Introduction of the Pyrrolidinylsulfonylphenyl Group: This step involves the reaction of a sulfonyl chloride with a pyrrolidine derivative to form the pyrrolidinylsulfonylphenyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the pyrrolidinylsulfonylphenyl intermediate using an acylation reaction to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinylsulfonylphenyl group can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a methoxyphenyl group and a benzotriazinyl group, differing in the core structure.

Uniqueness

2-(2-Methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H22N2O4S/c1-25-18-7-3-2-6-15(18)14-19(22)20-16-8-10-17(11-9-16)26(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)

InChI Key

UBWMAYIGLFABTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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